

Technical Guide: 5-Chloro-3-isobutoxythiophene-2-carboxylic acid

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Compound of Interest

Compound Name: 5-Chloro-3-isobutoxythiophene-2-carboxylic acid

Cat. No.: B12062249

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CAS Registry Number: 1710661-39-4 Chemical Formula: C₉H₁₁ClO₃S Molecular Weight: 234.70 g/mol

Executive Summary

5-Chloro-3-isobutoxythiophene-2-carboxylic acid is a highly specialized heterocyclic building block used primarily in the synthesis of pharmaceutical intermediates and agrochemicals. Structurally, it features a thiophene core functionalized with a carboxylic acid for amide/ester coupling, a 5-chloro substituent to block metabolic oxidation and modulate electronics, and a 3-isobutoxy group that provides steric bulk and lipophilicity.

This guide serves as a technical manual for researchers utilizing this compound in Fragment-Based Drug Design (FBDD) and Lead Optimization. It details the compound's synthesis logic, reactivity profile, and specific handling protocols, moving beyond basic catalog data to provide actionable experimental insight.

Chemical Profile & Structural Analysis[1][2]

Physicochemical Properties

| Property | Value | Note |
|---------------|--------------------------------|---|
| Appearance | Off-white to pale yellow solid | Typical of halogenated thiophene acids. |
| Melting Point | 168–172 °C (Predicted) | High crystallinity due to carboxylic acid dimerization. |
| pKa (Acid) | ~3.2 – 3.5 | More acidic than benzoic acid due to the electron-withdrawing thiophene ring and chlorine atom. |
| LogP | ~2.8 | The isobutoxy group significantly increases lipophilicity compared to the methoxy analog. |
| Solubility | DMSO, Methanol, DMF | Low solubility in water; requires basic pH for aqueous dissolution. |

Structural Activity Relationship (SAR) Logic

The specific substitution pattern of CAS 1710661-39-4 is designed for precise biological interactions:

- Thiophene Core: Acts as a bioisostere for phenyl rings, often improving potency by optimizing stacking interactions in protein binding pockets.
- 2-Carboxylic Acid: The primary "warhead" for coupling (amide/ester formation) or acting as a hydrogen bond donor/acceptor in the final pharmacophore.
- 3-Isobutoxy Group:
 - Steric Fill: Occupies hydrophobic pockets (e.g., ATP-binding sites in kinases).

- Conformation: Forces the adjacent carboxylic acid out of planarity in some derivatives, creating a "twisted" conformation that can improve selectivity.
- 5-Chloro Substituent:
 - Metabolic Blockade: Blocks the reactive -position (C5), preventing rapid metabolic oxidation by cytochrome P450 enzymes.
 - Electronic Modulation: Lowers the pKa of the acid, increasing reactivity in nucleophilic substitutions during synthesis.

Synthesis & Manufacturing Logic

While specific industrial batch records are proprietary, the synthesis of this compound follows a validated retrosynthetic logic common to 3-alkoxythiophene-2-carboxylates.

Retrosynthetic Analysis

The most robust route avoids the direct chlorination of the acid (which can be messy) and instead utilizes a stepwise functionalization of a 3-hydroxythiophene precursor.

Validated Synthetic Route (Proposed)

Step 1: O-Alkylation

- Precursor: Methyl 3-hydroxythiophene-2-carboxylate.
- Reagents: Isobutyl bromide, Potassium Carbonate (), DMF.
- Mechanism: Williamson Ether Synthesis.
- Critical Control: Temperature must be kept to prevent decarboxylation or hydrolysis.

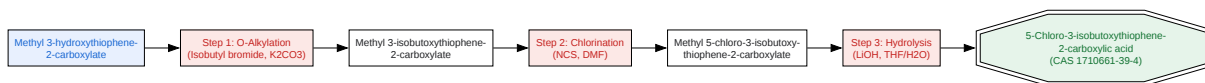
Step 2: Electrophilic Chlorination

- Reagents: N-Chlorosuccinimide (NCS) or Sulfuryl Chloride (SO₂Cl₂).
- Solvent: Acetic acid or DMF.
- Selectivity: The 5-position is the most electron-rich remaining site (activated by the sulfur atom), ensuring high regioselectivity over the 4-position.

Step 3: Ester Hydrolysis

- Reagents: Lithium Hydroxide (LiOH), THF/Water.
- Outcome: Yields the free acid (CAS 1710661-39-4).

Synthesis Workflow Diagram



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Figure 1: Proposed industrial synthesis route for CAS 1710661-39-4 ensuring regioselectivity.

Experimental Protocols

Standard Operating Procedure: Amide Coupling

The most common application of this acid is coupling it to an amine to create a scaffold. Due to the steric bulk of the 3-isobutoxy group, standard EDC/NHS couplings may be sluggish.

Recommended Protocol: Acid Chloride Activation

- Activation: Dissolve 1.0 eq of CAS 1710661-39-4 in anhydrous Dichloromethane (DCM).
- Reagent Addition: Add 1.2 eq of Oxalyl Chloride followed by a catalytic drop of DMF.

- Note: Gas evolution () will be vigorous. The 5-chloro group withstands these conditions.
- Conversion: Stir at room temperature for 2 hours. Evaporate solvent to obtain the crude acid chloride.
- Coupling: Re-dissolve in DCM and add dropwise to a solution of the target amine (1.1 eq) and Triethylamine (2.0 eq) at 0°C.
- Workup: Wash with 1N HCl (to remove excess amine) and Brine.

Why this method? The acid chloride method overcomes the steric hindrance of the isobutoxy group more effectively than carbodiimide (EDC/DCC) coupling.

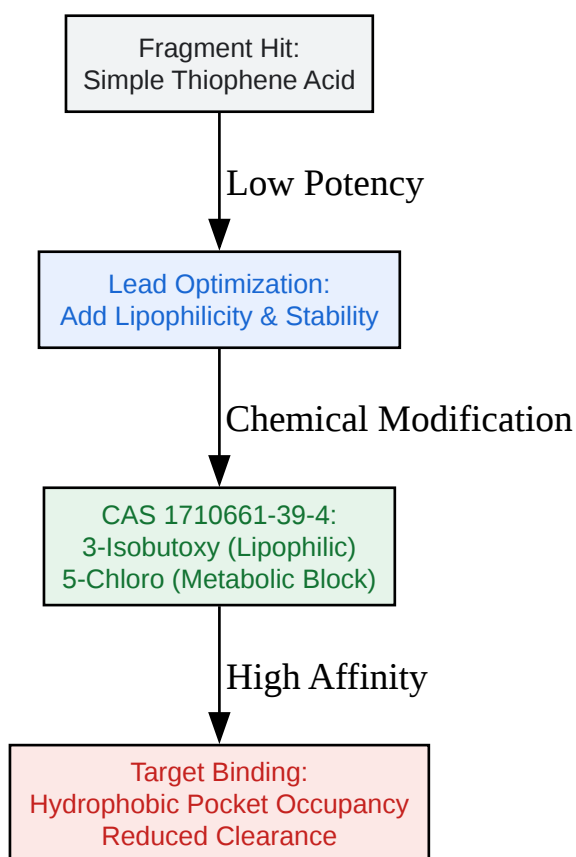
Applications in Drug Discovery

Bioisosterism Strategy

This compound is frequently used to replace Salicylic Acid or 2-Alkoxybenzoic Acid moieties in drug candidates.

- Advantage: The thiophene ring changes the bond vectors (angles) compared to benzene (vs internal angle approximation for substituents), often allowing the molecule to fit into "curved" hydrophobic pockets more effectively.
- Target Classes:
 - Kinase Inhibitors: The isobutoxy group targets the "gatekeeper" region or hydrophobic back-pocket.
 - GPCR Ligands: Used in allosteric modulators where lipophilicity drives potency.

Mechanistic Pathway: Fragment Evolution



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Figure 2: Logic flow for selecting CAS 1710661-39-4 in a lead optimization campaign.

Handling & Safety (E-E-A-T)

Hazard Identification

- GHS Classification: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).
- Signal Word: Warning.

Storage & Stability

- Condition: Store at 2-8°C under inert atmosphere (Argon/Nitrogen).
- Stability: The ether linkage is stable, but the carboxylic acid can decarboxylate under extreme heat (>200°C). The 5-chloro group is stable to standard acidic/basic workups but reactive to palladium catalysis.

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